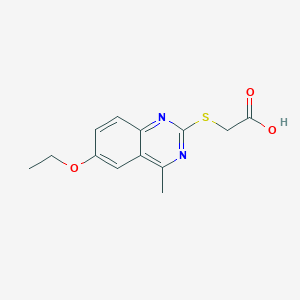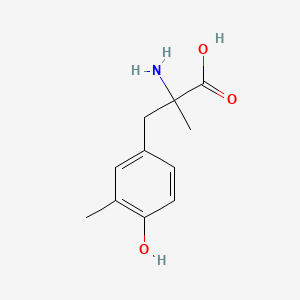
dl-alpha,3-Dimethyltyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-alpha,3-Dimethyltyrosine is a compound with the molecular formula C10H13NO3 It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dl-alpha,3-Dimethyltyrosine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the addition of a carboxyl group through a carboxylation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
dl-alpha,3-Dimethyltyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
dl-alpha,3-Dimethyltyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dl-alpha,3-Dimethyltyrosine involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.
2-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid: Has a different position of the hydroxy and methyl groups on the phenyl ring.
Uniqueness
dl-alpha,3-Dimethyltyrosine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-9(7)13)6-11(2,12)10(14)15/h3-5,13H,6,12H2,1-2H3,(H,14,15) |
InChI Key |
LVCVNOMTFHVOKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



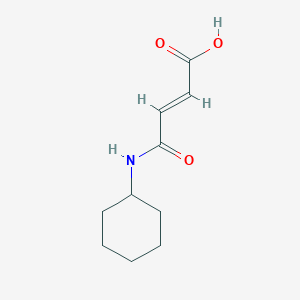
![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)




![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)

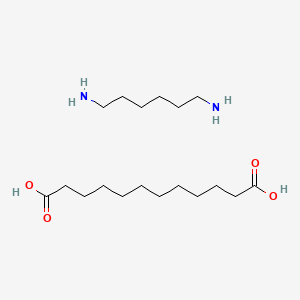
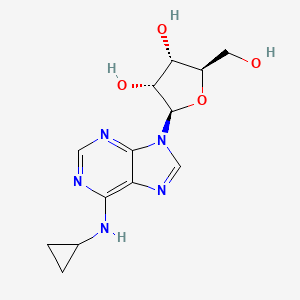
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)
